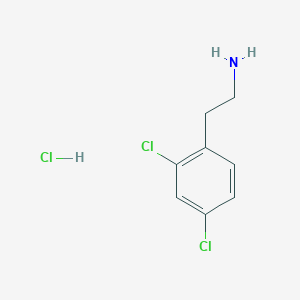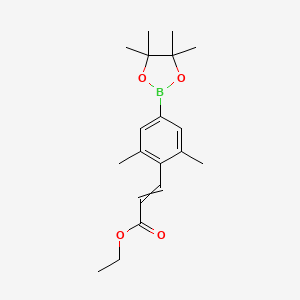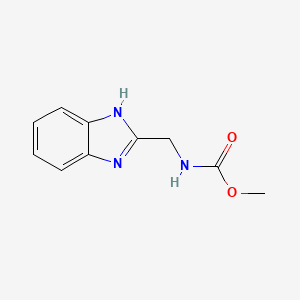
methyl (1H-benzimidazol-2-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a widely used fungicide in agriculture. It belongs to the benzimidazole class of compounds and is known for its broad-spectrum antifungal activity. This compound is effective against a variety of fungal pathogens that affect crops, making it an essential tool in agricultural practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzimidazole derivatives, amine derivatives, and various substituted benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
Methyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of benzimidazole chemistry and its derivatives.
Biology: The compound is studied for its antifungal properties and its effects on fungal cell structures.
Medicine: Research is ongoing into its potential use in treating fungal infections in humans and animals.
Industry: It is used in the formulation of fungicidal products for agricultural use
Wirkmechanismus
The mechanism of action of methyl (1H-benzimidazol-2-ylmethyl)carbamate involves the inhibition of microtubule formation in fungal cells. This disruption of microtubules interferes with cell division, ultimately leading to the death of the fungal cells. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benomyl: Another benzimidazole fungicide with similar antifungal properties.
Thiabendazole: Used as an anthelmintic and fungicide.
Albendazole: Primarily used as an anthelmintic but also has antifungal properties.
Thiophanate-methyl: A fungicide that metabolizes into carbendazim in plants.
Uniqueness
Methyl (1H-benzimidazol-2-ylmethyl)carbamate is unique due to its broad-spectrum antifungal activity and its ability to inhibit microtubule formation. This makes it highly effective against a wide range of fungal pathogens, providing a versatile tool for both agricultural and medical applications .
Eigenschaften
CAS-Nummer |
74126-99-1 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)11-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
JFJSUKPELQCQHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

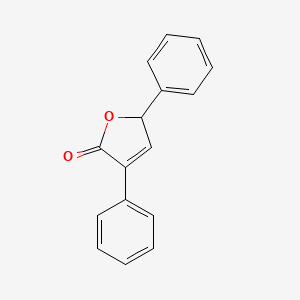
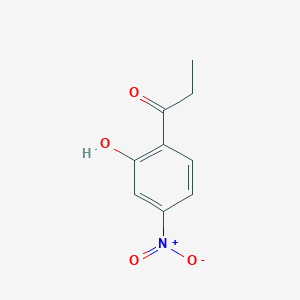
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)

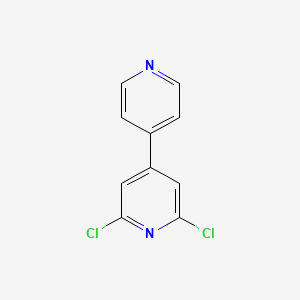
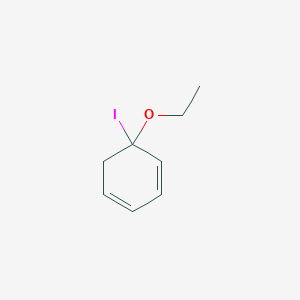
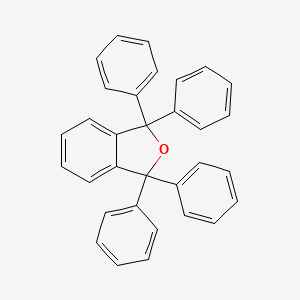
![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
